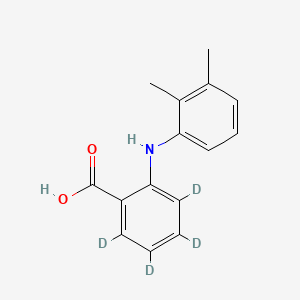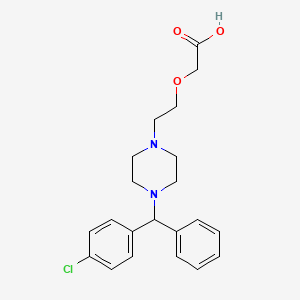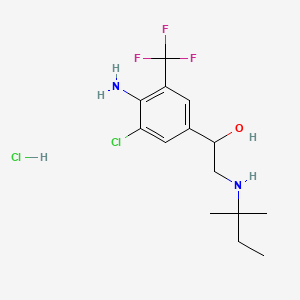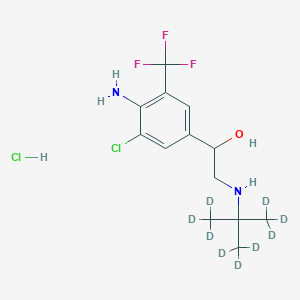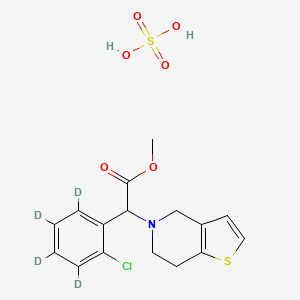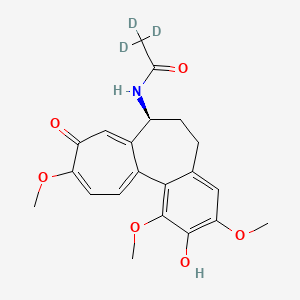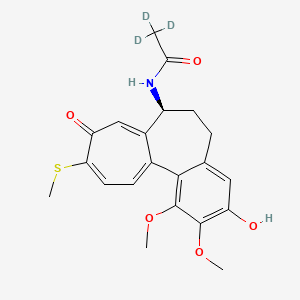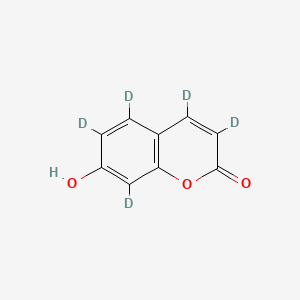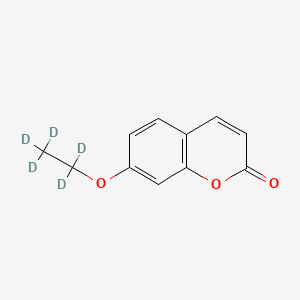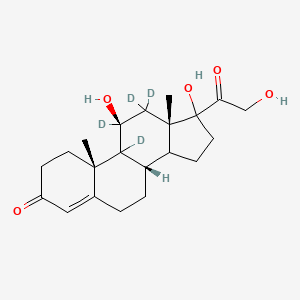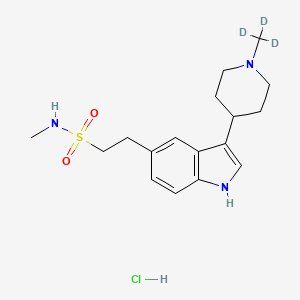
Naratriptan-d3 Hydrochloride
Vue d'ensemble
Description
Naratriptan-d3 Hydrochloride is a deuterated form of Naratriptan, a selective serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptor agonist. It is primarily used in the treatment of migraine headaches. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of Naratriptan due to its stable isotopic labeling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naratriptan-d3 Hydrochloride involves the incorporation of deuterium atoms into the Naratriptan molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems .
Analyse Des Réactions Chimiques
Types of Reactions
Naratriptan-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Naratriptan-d3 Hydrochloride is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics and Metabolism Studies: Used to trace the metabolic pathways and determine the pharmacokinetic profile of Naratriptan in biological systems
Analytical Chemistry: Employed as an internal standard in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for the quantification of Naratriptan
Biomedical Research: Used to study the mechanism of action of Naratriptan and its effects on serotonin receptors
Industrial Applications: Utilized in the development of new formulations and drug delivery systems for migraine treatment
Mécanisme D'action
Naratriptan-d3 Hydrochloride exerts its effects by selectively binding to 5-HT1B and 5-HT1D receptors in the brain. This binding leads to the inhibition of the release of pro-inflammatory neuropeptides and the constriction of cranial blood vessels, thereby alleviating migraine symptoms. The molecular targets include the trigeminal nerve terminals and cranial blood vessels, and the pathways involved are primarily related to serotonin signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sumatriptan: Another triptan used for migraine treatment, but with a different pharmacokinetic profile.
Rizatriptan: Known for its rapid onset of action compared to Naratriptan.
Zolmitriptan: Similar in function but differs in its bioavailability and half-life .
Uniqueness of Naratriptan-d3 Hydrochloride
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in pharmacokinetic studies. This makes it a valuable tool in both research and industrial applications, offering insights that are not easily obtainable with non-deuterated compounds .
Propriétés
IUPAC Name |
N-methyl-2-[3-[1-(trideuteriomethyl)piperidin-4-yl]-1H-indol-5-yl]ethanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEZYKMQFAUBTD-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC(CC1)C2=CNC3=C2C=C(C=C3)CCS(=O)(=O)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662141 | |
| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190021-64-7 | |
| Record name | N-Methyl-2-{3-[1-(~2~H_3_)methylpiperidin-4-yl]-1H-indol-5-yl}ethane-1-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

